

Application Notes and Protocols for Radiolabeling ATSM with Copper-64

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Compound of Interest

Compound Name: ATSM

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Introduction

Copper-64 (^{64}Cu) labeled diacetyl-bis(N^4 -methylthiosemicarbazone), or ^{64}Cu -**ATSM**, is a significant radiopharmaceutical used in Positron Emission Tomography (PET) imaging, primarily for the detection of hypoxic tissues in tumors.[1][2][3] The ability to non-invasively image tumor hypoxia provides critical information for cancer diagnosis, prognosis, and treatment planning, as hypoxia is often associated with tumor progression and resistance to therapy.[1] These application notes provide detailed protocols for the radiolabeling of **ATSM** with ^{64}Cu , compiled from established methodologies.

Production of Copper-64

The production of ^{64}Cu is a critical first step and is typically achieved via the $^{64}\text{Ni}(\text{p},\text{n})^{64}\text{Cu}$ nuclear reaction in a cyclotron.[2][4][5] This method is favored as it can produce ^{64}Cu with high specific activity.[5] The process involves the electrodeposition of enriched ^{64}Ni onto a gold disk target.[5] Following irradiation, the ^{64}Cu is separated and purified, often using anion exchange chromatography to remove any remaining ^{64}Ni and other metallic impurities.[5] The final product is typically a $^{64}\text{CuCl}_2$ solution in dilute HCl.[5]

Experimental Protocols

Manual Radiolabeling of ATSM with ^{64}Cu

This protocol is adapted from various laboratory-scale synthesis methods.

Materials:

- $^{64}\text{CuCl}_2$ in 0.1 M HCl
- **ATSM** precursor (H_2 -**ATSM**) dissolved in dimethyl sulfoxide (DMSO)
- Sodium acetate buffer (0.5 M, pH ~5.5-5.9)
- Ethanol
- Sterile, metal-free reaction vial
- Heating block or water bath
- C18 Sep-Pak cartridge for purification
- Sterile filter (0.22 μm)

Procedure:

- Preparation of the Reaction Mixture:
 - In a sterile, metal-free reaction vial, add the desired amount of $^{64}\text{CuCl}_2$ solution.
 - Add sodium acetate buffer to adjust the pH of the solution to approximately 5.89.[6]
- Addition of Precursor:
 - Add the H_2 -**ATSM** solution (e.g., 20 μg in 20 μl DMSO) to the buffered $^{64}\text{CuCl}_2$ solution.[6]
 - Add a small amount of ethanol (e.g., 0.1 ml) to the reaction mixture.[6]
- Reaction:
 - Incubate the reaction mixture at room temperature or with gentle heating (e.g., 40°C) for 10-15 minutes with stirring.[6]

- Purification:
 - The reaction mixture is passed through a C18 Sep-Pak cartridge, which retains the lipophilic ^{64}Cu -**ATSM** complex.
 - The cartridge is washed with water to remove any unreacted ^{64}Cu and other hydrophilic impurities.
 - The purified ^{64}Cu -**ATSM** is then eluted from the cartridge with ethanol.[7]
- Formulation:
 - The ethanolic solution of ^{64}Cu -**ATSM** is diluted with sterile water or saline for injection.
 - The final product is passed through a 0.22 μm sterile filter into a sterile vial.[7]

Automated Synthesis of ^{64}Cu -**ATSM**

Automated synthesis modules, such as a modified GE TRACERlab FXN, provide a standardized and reproducible method for producing ^{64}Cu -**ATSM**, which is particularly suitable for clinical settings.[1][6]

Procedure Outline (based on a GE TRACERlab module):[6]

- $^{64}\text{CuCl}_2$ Preparation: The initial $^{64}\text{CuCl}_2$ solution is transferred to the reactor of the synthesis module.
- Evaporation: The solution is evaporated to dryness at elevated temperatures (e.g., 90°C followed by 130°C) under a flow of helium and vacuum to remove excess HCl.[6]
- Reconstitution: The dried $^{64}\text{CuCl}_2$ is redissolved in sodium acetate buffer (0.5 M, pH 5.89) at a controlled temperature (e.g., 40°C).[6]
- Labeling Reaction: The H_2 -**ATSM** precursor in DMSO and ethanol are added to the reactor, and the reaction is allowed to proceed for approximately 10 minutes with stirring.[6]
- Purification: The reaction mixture is automatically passed through a C18 Sep-Pak cartridge for purification.

- Final Formulation: The purified ^{64}Cu -**ATSM** is eluted with ethanol, diluted with a suitable aqueous solution, and sterile filtered into a final product vial.

Quality Control

Thorough quality control is essential to ensure the safety and efficacy of the radiopharmaceutical.

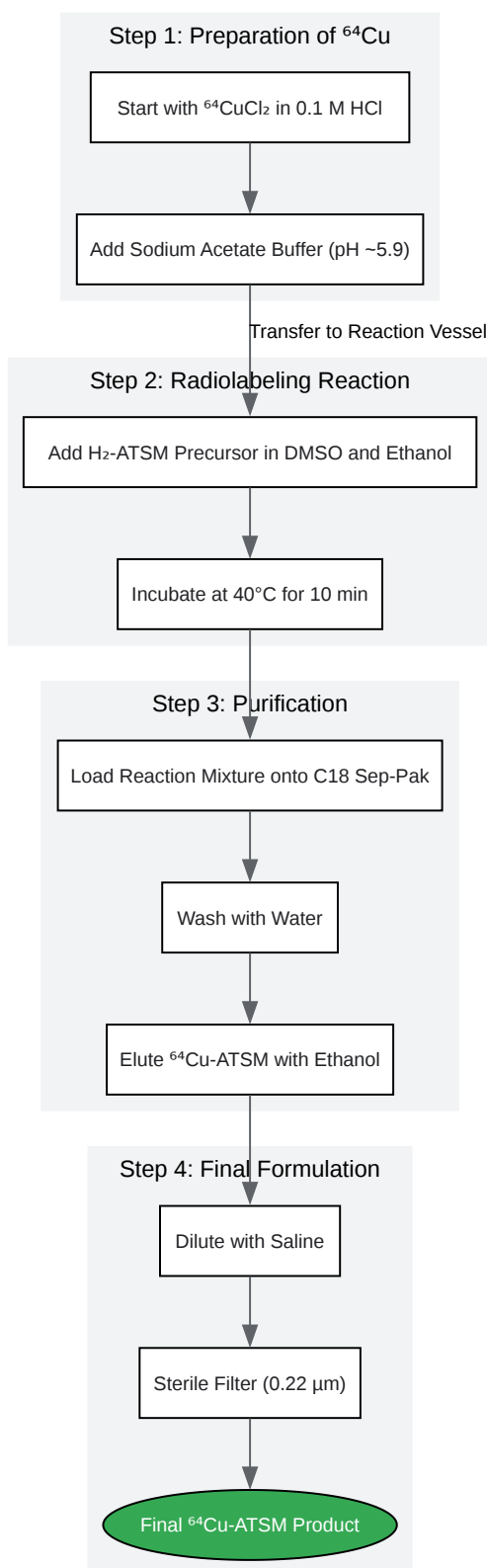
- Radiochemical Purity: Determined by radio-High-Performance Liquid Chromatography (radio-HPLC) or radio-Thin Layer Chromatography (radio-TLC). The radiochemical purity should be >99%.[\[6\]](#)[\[8\]](#)
- Molar Activity: This is a measure of the radioactivity per mole of the compound and is crucial for imaging studies. It can be determined by HPLC, a titration method with **ATSM**, or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[\[1\]](#)[\[6\]](#)
- Stability: The stability of the final product should be assessed over time in the final formulation and in human serum to ensure that the ^{64}Cu remains complexed to the **ATSM**.[\[8\]](#) Studies have shown that ^{64}Cu -**ATSM** can maintain high radiochemical purity for over 20 hours.[\[1\]](#)[\[6\]](#)

Quantitative Data Summary

Parameter	Value	Method	Reference
Radiochemical Purity	>99%	radio-HPLC, radio-TLC	[6][8]
Molar Activity (Automated)	2.2–5.5 Ci/μmol	HPLC	[1][6]
2.2–2.6 Ci/μmol	ATSM-titration	[1][6]	
3.0–4.4 Ci/μmol	ICP-MS	[1][6]	
Molar Activity (Manual)	300 Ci/mmol	Not Specified	[8]
Stability	Radiochemical purity >99% after 20 hours	radio-HPLC	[1][6]
Stable in human serum for 12 hours at 37°C	radio-TLC	[8]	

Visualizations

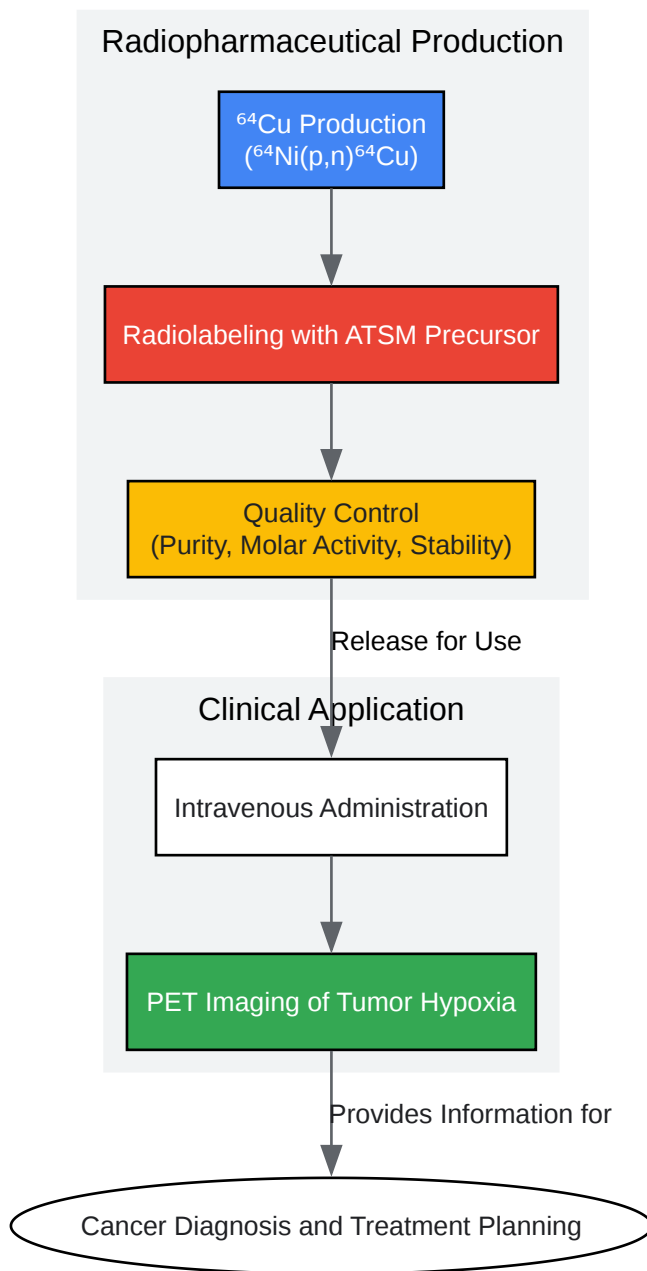
Experimental Workflow for ^{64}Cu -ATSM Synthesis



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Caption: Workflow for the manual synthesis of ^{64}Cu -ATSM.

Logical Relationship of ^{64}Cu -ATSM Production and Application



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Caption: Overview of ^{64}Cu -ATSM from production to clinical application.

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